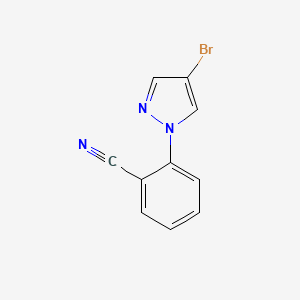

2-(4-Bromopyrazol-1-yl)benzonitrile

Description

General Overview of Pyrazole (B372694) and Benzonitrile (B105546) Scaffolds in Heterocyclic Chemistry Research

The core structure of 2-(4-Bromopyrazol-1-yl)benzonitrile is built upon two key heterocyclic and aromatic scaffolds: pyrazole and benzonitrile.

Benzonitrile , an aromatic compound consisting of a benzene (B151609) ring substituted with a nitrile (-C≡N) group, is another fundamental building block in organic synthesis. ontosight.aiontosight.ai The nitrile group is a versatile functional handle, capable of undergoing a variety of transformations into other functional groups such as carboxylic acids, amines, and amides. ontosight.ai The electronic interplay between the nitrile group and the aromatic ring influences the reactivity and properties of the entire molecule. researchgate.net

The combination of these two scaffolds in a single molecule, as seen in this compound, creates a compound with a rich chemical profile, offering multiple sites for further functionalization and potential for complex molecular interactions.

Significance of Brominated Pyrazoles and Benzonitrile Moieties in Advanced Synthesis and Chemical Functionality

The specific substitution pattern of this compound, namely the presence of a bromine atom on the pyrazole ring, is of particular strategic importance in synthetic chemistry.

Brominated pyrazoles are highly valuable intermediates. The bromine atom serves as an excellent leaving group in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of substituents at the C4 position of the pyrazole ring, enabling the synthesis of diverse molecular libraries for screening and optimization in drug discovery and materials science. The presence of bromine can also facilitate oxidative addition steps in certain catalytic cycles. mdpi.com

Research Trajectory and Evolution of this compound and Structurally Related Analogues

The study of pyrazole-containing compounds has a long history, with the initial synthesis of pyrazole itself dating back to the late 19th century. mdpi.com Over the decades, research has evolved from fundamental synthesis and reactivity studies to the targeted design of complex molecules with specific functions.

The development of modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, has significantly propelled the exploration of compounds like this compound. These methods allow for the efficient and regioselective construction of the pyrazole-aryl bond.

The research trajectory for this class of compounds is often driven by the search for new therapeutic agents. For instance, the pyrazole scaffold is a key component in a number of approved drugs. tandfonline.com The synthesis of analogues of this compound, where the bromine atom is replaced with other functional groups or where substituents are introduced on the benzonitrile ring, is a common strategy in lead optimization campaigns within pharmaceutical research.

The table below provides a summary of the key structural features of this compound and its constituent parts.

| Feature | Description | Significance in this compound |

| Molecular Formula | C10H6BrN3 | |

| Average Mass | 248.083 Da | |

| Pyrazole Ring | A five-membered aromatic heterocycle with two adjacent nitrogen atoms. | Core scaffold providing a stable platform and potential for hydrogen bonding. |

| Benzonitrile Moiety | A benzene ring substituted with a nitrile group. | Aromatic system with a versatile nitrile functional group. |

| Bromine Atom | A halogen substituent on the pyrazole ring. | Key functional handle for further synthetic transformations via cross-coupling reactions. |

| Ortho-Linkage | The pyrazole and benzonitrile rings are connected at adjacent positions on the benzene ring. | Influences the molecule's conformation and electronic properties due to steric interactions. |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-bromopyrazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3/c11-9-6-13-14(7-9)10-4-2-1-3-8(10)5-12/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTLEHPSCLVUDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734103 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184023-09-3 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes to 2-(4-Bromopyrazol-1-yl)benzonitrile

Multistep Synthesis from Commercially Available Precursors

A primary and well-established route to synthesize this compound involves a multistep sequence starting from readily available commercial precursors. A common approach utilizes 4-bromo-2-fluorobenzonitrile (B28022) and pyrazole (B372694). The synthesis proceeds via a nucleophilic aromatic substitution reaction where the pyrazole nitrogen displaces the fluorine atom on the benzonitrile (B105546) ring. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Another documented multistep synthesis involves the reaction of 4-amino-2-bromobenzonitrile (B1268555) with 4H-1,2,4-triazole. This process is generally conducted in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with a base such as potassium carbonate or sodium hydride at elevated temperatures (80-120°C) to ensure complete conversion. Further modifications can be made, for instance, by linking arylsulfamate motifs to 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile derivatives, employing sodium borohydride (B1222165) for reductions.

A different synthetic pathway starts with 2-bromo-2-methylpropanoic acid, which is used to alkylate pyrazole. The resulting product is then esterified and subsequently undergoes regiospecific bromination using N-bromosuccinimide (NBS) to yield an intermediate that can be further transformed into the target compound. googleapis.com

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product |

| 4-Bromo-2-fluorobenzonitrile | Pyrazole | K₂CO₃, DMF/Acetonitrile | This compound |

| 4-Amino-2-bromobenzonitrile | 4H-1,2,4-triazole | K₂CO₃/NaH, DMF/DMSO, 80-120°C | 4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile |

| 2-Bromo-2-methylpropanoic acid | Pyrazole | 1. Alkylation; 2. Esterification; 3. NBS | Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate |

Cyclocondensation Reactions for Pyrazole Ring Formation

Cyclocondensation reactions offer a powerful method for constructing the pyrazole ring system directly onto a pre-existing aromatic framework. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. For the synthesis of pyrazole-containing structures, this can be a one-pot process. beilstein-journals.orgnih.gov

For instance, 1,3-dicarbonyl compounds can be generated in situ from salicylaldehydes and 4-hydroxy-6-methyl-2H-pyran-2-one through a Knoevenagel condensation followed by cyclization. beilstein-journals.orgnih.gov The resulting diketone can then react with a hydrazine derivative in a Knorr reaction to form the pyrazole ring. beilstein-journals.orgnih.gov Another approach involves the use of 2,4-diketoesters, which can be prepared via a Claisen condensation of diethyl oxalate (B1200264) and alkylphenones. beilstein-journals.orgnih.gov The subsequent cyclocondensation with hydrazines yields the pyrazole core. beilstein-journals.orgnih.gov While this often requires solvent exchange, one-pot syntheses have been developed. beilstein-journals.orgnih.gov

Hydrazine and Nitrile Cyclization Approaches

The reaction between hydrazines and compounds containing a nitrile group can also be employed to form the pyrazole ring. These cyclization strategies often leverage the reactivity of the nitrile group as an electrophile and the nucleophilicity of the hydrazine.

A notable example involves the reaction of nitriles with an active α-methylene group with 2-pyridylselenyl reagents. mdpi.com Depending on the solvent, this can lead to different heterocyclic products. mdpi.com The cyclization between the C≡N triple bond and the reagent can be reversible, indicating the dynamic nature of this bond formation. mdpi.com

Catalytic Approaches in Pyrazole-Benzonitrile Coupling and Functionalization

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations. The synthesis and functionalization of this compound have benefited significantly from the development of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Direct Arylation Strategies on Pyrazole Scaffolds

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of aryl-heterocycle linkages, avoiding the pre-functionalization of the heterocycle. In the context of pyrazoles, direct arylation at the C5 position of N-substituted pyrazoles bearing a bromo or iodo substituent at the C4 position has been successfully demonstrated. rsc.org This reaction is highly chemoselective, as the C-halogen bond on the pyrazole ring does not participate in the C-H activation process. rsc.org A simple phosphine-free catalytic system, such as palladium(II) acetate (B1210297) in dimethylacetamide (DMA) with potassium acetate as the base, is often effective. rsc.orgnih.gov The pyrazole moiety itself can act as a directing group in these transformations, facilitating the functionalization of C-H bonds. nih.gov

Suzuki-Miyaura Cross-Coupling for Aryl-Pyrazole Linkages

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. libretexts.orgnih.govrsc.orgnih.govarkat-usa.org This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

For the synthesis of pyrazole-benzonitrile structures, a Suzuki-Miyaura coupling can be employed to link a pyrazole-boronic acid derivative with a bromo-benzonitrile, or vice versa. For example, a process has been described where a pyrazole-boronic acid pinacol (B44631) ester is reacted with 4-bromo-2-chlorobenzonitrile (B136228) in a Suzuki reaction. google.comgoogleapis.com This reaction is catalyzed by a palladium species, often in the presence of a phosphine (B1218219) ligand and a base, in a suitable solvent mixture. google.comgoogleapis.com The reaction demonstrates good functional group tolerance and is a key step in the synthesis of various complex molecules. nih.govnih.gov

| Catalyst System | Reactant 1 | Reactant 2 | Reaction Type |

| Pd(OAc)₂ / KOAc | N-substituted 4-bromopyrazole | Aryl bromide | Direct C-H Arylation |

| Pd(OAc)₂ / PPh₃ / Base | Pyrazole-boronic acid ester | 4-Bromo-2-chlorobenzonitrile | Suzuki-Miyaura Coupling |

Electrocatalytic Synthetic Protocols for 4-Bromopyrazoles

Electrocatalysis offers a modern and sustainable approach for the synthesis of 4-bromopyrazoles. This methodology leverages electricity to drive the bromination of the pyrazole ring, thereby avoiding the need for potentially hazardous chemical oxidants. The process typically involves the electrolysis of a pyrazole substrate in the presence of a bromide salt, such as sodium bromide or ammonium (B1175870) bromide. Through anodic oxidation, bromide ions are converted into an active brominating species, which then regioselectively brominates the pyrazole core at the C4 position.

Table 1: Key Parameters in Electrocatalytic Bromination of Pyrazoles

| Parameter | Description |

|---|---|

| Anode Material | The electrode where oxidation occurs, influencing the generation of the brominating species. |

| Cathode Material | The electrode where reduction occurs. |

| Bromine Source | The chemical that provides the bromide ions for electrochemical oxidation. |

| Solvent | The medium for the reaction, affecting solubility and ion transport. |

| Supporting Electrolyte | Increases the conductivity of the solution. |

| Current Density | The amount of current per unit area of the electrode, affecting the reaction rate. |

Transition Metal-Mediated Amination Reactions (e.g., Buchwald-Hartwig Amidation)

Transition metal-catalyzed reactions, particularly the Buchwald-Hartwig amidation, are pivotal for the functionalization of this compound. This powerful C-N bond-forming reaction utilizes the bromine atom at the C4 position of the pyrazole ring as a synthetic handle to introduce a diverse array of amino substituents.

The reaction typically involves a palladium catalyst, a suitable ligand, and a base to couple the 4-bromopyrazole derivative with a primary or secondary amine. The selection of the ligand is critical and can significantly impact the reaction's scope and efficiency. For instance, ligands such as Xantphos and Josiphos have been successfully employed in the amination of related brominated N-arylpyrazoles. This methodology allows for the creation of a library of novel 4-aminopyrazole derivatives, expanding the chemical space accessible from the this compound scaffold.

Table 2: Components for Buchwald-Hartwig Amidation

| Component | Role |

|---|---|

| Catalyst | Facilitates the carbon-nitrogen bond formation. |

| Ligand | Stabilizes the metal center and influences catalytic activity. |

| Base | Activates the amine nucleophile. |

| Solvent | Provides the reaction medium. |

Control of Regioselectivity and Stereochemical Outcome in Synthesis

Strategies for Achieving Selective Arylation at Pyrazole C5 Position

Achieving regioselective functionalization at the C5 position of the pyrazole ring in the presence of substituents at N1 and C4 requires carefully designed synthetic strategies. Direct C-H activation and arylation at the C5 position is a significant challenge due to the electronic properties of the pyrazole ring and potential steric hindrance. One effective strategy involves a halogen-dance reaction followed by a palladium-catalyzed cross-coupling. For instance, a 4-bromo-1-arylpyrazole can be treated with a strong base like lithium diisopropylamide (LDA) to induce a halogen-dance, migrating the bromine from the C4 to the C5 position. The resulting 5-bromo-1-arylpyrazole can then undergo a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid to selectively introduce an aryl group at the C5 position. This two-step, one-pot procedure has been shown to be effective for a range of substrates.

Influence of Steric Hindrance on Reaction Efficiency

Steric hindrance is a critical factor that influences the efficiency of synthetic transformations involving substituted pyrazoles. In the context of the halogen-dance/Suzuki-Miyaura coupling sequence, the steric bulk of the substituent at the N1 position of the pyrazole ring can significantly impact the outcome of the reaction. Studies have shown that bulky substituents on the N1-aryl ring can hinder the approach of the palladium catalyst and the coupling partner, leading to lower yields of the desired C5-arylated product. For example, when the N1-aryl group is a 2,6-disubstituted phenyl ring, the steric congestion around the pyrazole core can impede the cross-coupling step, resulting in diminished reaction efficiency. Careful consideration and optimization of the reaction conditions are therefore necessary to overcome these steric challenges.

Derivatization and Functionalization Strategies of Pyrazole-Benzonitrile Systems

Strategic Modifications of the Pyrazole Heterocycle for Expanded Chemical Space

The this compound molecule is a versatile scaffold that allows for strategic modifications to explore an expanded chemical space. The bromine atom at the C4 position is a key functional group that can be readily transformed through various transition metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed to introduce a wide range of aryl and heteroaryl substituents at this position. Furthermore, the pyrazole ring itself can be subjected to further functionalization. The strategic introduction of different groups at various positions on the pyrazole ring allows for the fine-tuning of the molecule's steric and electronic properties. This modular approach enables the generation of large libraries of diverse pyrazole-benzonitrile derivatives for various chemical and pharmaceutical applications.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sodium bromide |

| Ammonium bromide |

| Platinum |

| Graphite |

| 2-(Pyrazol-1-yl)benzonitrile |

| Xantphos |

| Josiphos |

| Lithium diisopropylamide (LDA) |

Functionalization of the Benzonitrile Aromatic Moiety

The benzonitrile portion of the molecule is a prime target for functionalization, which can significantly alter the compound's electronic and steric properties. Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the regioselective modification of aromatic rings. nih.govyoutube.com While direct C-H functionalization of benzonitriles can be challenging, methods using directing groups that can be later converted into a nitrile have been developed. For instance, a pivalophenone N-H imine can act as a surrogate for the benzonitrile group, directing cobalt-catalyzed C-H alkylation and arylation at the ortho position. rsc.org This imine functionality is then readily transformed into the desired cyano group, providing a strategic route to ortho-functionalized benzonitrile derivatives that are otherwise difficult to access. rsc.org

Furthermore, the nitrile group itself can participate in or influence reactions. Ruthenium(II) dihydride complexes have been shown to catalyze the hydrogenation of the C≡N triple bond in benzonitrile. academie-sciences.fr This transformation opens a pathway to aminomethyl-substituted derivatives, fundamentally changing the nature of the substituent from electron-withdrawing to a flexible, basic group suitable for further chemical elaboration.

Introduction of Diverse Substituents for Subsequent Chemical Exploration

The versatility of this compound as a building block stems from its two key reactive sites: the bromine atom on the pyrazole ring and the aromatic benzonitrile ring. The bromine atom is particularly amenable to a wide array of transition metal-catalyzed cross-coupling reactions. nih.govthieme-connect.de

Palladium-catalyzed reactions, such as the Suzuki-Miyaura (using organoboranes), Negishi (using organozinc), and Stille (using organostannanes) couplings, are standard methods for replacing the bromine atom with various aryl, heteroaryl, or alkyl groups. nih.gov Similarly, Buchwald-Hartwig amination can introduce diverse nitrogen-based nucleophiles. These reactions are foundational for creating libraries of analogs where the substituent at the 4-position of the pyrazole ring is systematically varied to probe structure-activity relationships.

One-pot synthesis methods have been developed for creating N-arylpyrazoles that are tolerant of various functional groups, including halogens. organic-chemistry.org These methods often involve the in situ generation of reactive intermediates, streamlining the synthesis of complex pyrazole derivatives. organic-chemistry.org Tandem cross-coupling/electrocyclization reactions also provide a sophisticated route to highly substituted pyrazoles, further expanding the accessible chemical space. nih.gov The ability to introduce substituents with different electronic and steric properties is crucial for fine-tuning the molecule's biological activity or material characteristics.

Green Chemistry Aspects in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic methods. nih.govnih.gov For a molecule like this compound, green chemistry principles can be applied to reduce waste, minimize energy consumption, and avoid hazardous reagents. researchgate.net

Sonication-Assisted Reaction Methodologies

Sonochemistry, the application of high-intensity ultrasound to chemical reactions, offers a powerful green alternative to conventional heating. nih.govrsc.org The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, dramatically accelerating reaction rates. rsc.org

While a specific sonochemical protocol for this compound is not extensively documented, the synthesis of related N-arylpyrazoles and other nitrogen heterocycles has been significantly improved using this technique. nih.govresearchgate.net For example, the synthesis of 1,5-disubstituted pyrazoles via cascade cyclization is efficiently promoted by ultrasound. nih.gov Sonication often leads to higher yields, shorter reaction times, and can enable reactions to proceed under milder conditions, sometimes even in aqueous media, reducing the reliance on volatile organic solvents. researchgate.netmdpi.com The table below summarizes findings from sonication-assisted synthesis of related pyrazole structures, illustrating the potential of this methodology.

| Product Type | Catalyst/Solvent | Method | Time | Yield (%) | Reference |

| 1,5-disubstituted pyrazoles | Hexafluoroisopropanol | Ultrasound | 25-35 min | 78-87% | nih.gov |

| 3,5-disubstituted pyrazoles | None | Ultrasound | 10-20 min | 85-95% | scilit.com |

| Arylated Pyrazoles | CuI/Phenanthroline in DMF | Sonophotocatalysis | 2 h | 48% | mdpi.com |

| Pyrazoles / Bipyrazoles | None | Ultrasound | 10-30 min | 85-96% | researchgate.net |

This table presents data for the synthesis of related pyrazole compounds to illustrate the effectiveness of sonication-assisted methods.

Eco-Friendly Electrocatalytic Approaches

Electrosynthesis represents a frontier in green chemistry, using electrical current to drive chemical reactions, thereby replacing conventional, often toxic or hazardous, chemical oxidants and reductants. This approach offers high atom economy and can often be performed at ambient temperature and pressure.

The application of electrochemistry to the synthesis of N-arylpyrazoles is an emerging area. Research has demonstrated the viability of electrochemically induced C-H/N-H cross-coupling reactions for creating C-N bonds in other heterocyclic systems without the need for external oxidants or metal catalysts. acs.org For the synthesis of the pyrazole core itself, green methods such as using water as a solvent and avoiding toxic hydrazine precursors have been developed, pointing towards more sustainable pathways. rsc.org

While a direct electrocatalytic synthesis of this compound is not yet established, the principles can be readily applied. For instance, the crucial N-arylation step, forming the bond between the pyrazole nitrogen and the benzonitrile ring, could potentially be achieved through an electrochemical cross-coupling reaction. This would circumvent the need for metal catalysts and stoichiometric reagents, significantly improving the environmental footprint of the synthesis. The development of such methods is a key objective in the ongoing effort to make the production of valuable chemical compounds more sustainable. nih.gov

Mechanistic Investigations and Reaction Pathway Elucidation

Exploration of Catalytic Cycle Intermediates in Cross-Coupling Reactions

The formation of the N-aryl bond in 2-(4-Bromopyrazol-1-yl)benzonitrile is typically achieved through transition metal-catalyzed cross-coupling reactions, most notably using palladium or copper. While specific intermediates for the synthesis of this exact molecule are not extensively detailed in the literature, a plausible catalytic cycle can be inferred from studies on analogous N-arylation reactions of pyrazoles.

For a palladium-catalyzed pathway, the cycle is believed to commence with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the aryl halide (e.g., 2-fluorobenzonitrile (B118710) or 2-chlorobenzonitrile) to the Pd(0) center, forming a Pd(II)-aryl intermediate. Subsequently, the deprotonated 4-bromopyrazole coordinates to this palladium complex. The crucial C-N bond is then formed through reductive elimination, which releases the final product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

In copper-catalyzed systems, particularly those using Cu(I) salts, the mechanism is thought to involve the formation of a copper-acetylide or a copper-amide intermediate. For N-arylation, the pyrazole (B372694) first coordinates to the copper center. This is followed by interaction with the aryl halide. The precise nature of the intermediates and the sequence of events can be influenced by the choice of ligands, which can stabilize the copper center and modulate its reactivity.

A generalized representation of a plausible catalytic cycle is presented below:

| Step | Description (Palladium-Catalyzed Example) | Key Species |

| 1. Catalyst Activation | Reduction of a Pd(II) precatalyst to the active Pd(0) species. | Pd(0)Ln |

| 2. Oxidative Addition | The aryl halide (e.g., 2-chlorobenzonitrile) adds to the Pd(0) catalyst. | Ar-Pd(II)(L)n-X |

| 3. Ligand Exchange/Coordination | The deprotonated 4-bromopyrazole displaces a ligand on the Pd(II) complex. | Ar-Pd(II)(L)n-(Pyrazole) |

| 4. Reductive Elimination | The aryl and pyrazole moieties couple, forming the C-N bond and the final product. | This compound |

| 5. Catalyst Regeneration | The Pd(0) catalyst is regenerated and can re-enter the cycle. | Pd(0)Ln |

Kinetic and Thermodynamic Aspects Governing Synthetic Transformations

The synthesis of substituted pyrazoles can often lead to a mixture of regioisomers, and the final product distribution is determined by whether the reaction is under kinetic or thermodynamic control. In the context of synthesizing this compound, the key challenge is to control the N-arylation to occur at the N1 position of the 4-bromopyrazole ring, avoiding the formation of the N2-arylated isomer.

Kinetic Control: This regime favors the product that is formed fastest. The reaction is typically run at lower temperatures for shorter durations to trap the kinetically favored product before it has a chance to equilibrate to the more stable thermodynamic product. The transition state leading to the kinetic product has a lower activation energy.

Thermodynamic Control: This regime favors the most stable product. The reaction is run at higher temperatures for longer durations, allowing the initial products to revert to intermediates and eventually form the most thermodynamically stable isomer.

In many pyrazole syntheses, such as the Knorr synthesis, developing a kinetic model that can predict the influence of reaction parameters like reactant ratios and pH on regioselectivity remains a significant challenge. For the N-arylation of 4-bromopyrazole, the relative stability of the N1 versus N2 substituted products, as well as the activation energies for their formation, will dictate the optimal reaction conditions. The steric hindrance imposed by the bromine atom at the C4 position and the ortho-nitrile group on the phenyl ring likely plays a significant role in the energetics of the transition states, influencing which isomer is favored under kinetic control.

Understanding Regiochemical Control and Site Selectivity in Pyrazole Synthesis

Achieving site-selective N-arylation of unsymmetrical pyrazoles is a central challenge in their synthesis. Traditional cross-coupling methods often show a preference for arylation at the less sterically hindered nitrogen atom. The synthesis of this compound requires selectively forming a bond between the C1 of the benzonitrile (B105546) ring and the N1 of the pyrazole ring.

The regioselectivity of this transformation is influenced by several factors:

Steric Effects: The substituents on both the pyrazole ring and the aryl halide can sterically direct the incoming group. In the case of 4-bromopyrazole, the bromine atom at C4 can influence the accessibility of the adjacent nitrogen atoms.

Electronic Effects: The electronic properties of the substituents also play a critical role. An electron-withdrawing group like the nitrile on the benzonitrile ring can affect the reactivity of the aryl halide.

Catalyst and Ligand Choice: Recent studies have shown that the choice of catalyst and, more importantly, the ancillary ligands can be used to "switch" the regioselectivity of N-arylation. By carefully selecting ligands, one can tune the steric and electronic environment of the catalyst's active site to favor arylation at a specific nitrogen atom. For example, copper catalysis in the presence of specific diamine or phenanthroline-based ligands can provide access to N-arylated pyrazoles that are disfavored under other conditions.

Reaction Conditions: Factors such as the solvent, temperature, and the nature of the base used can also impact the regiochemical outcome of the reaction.

Research into copper-aryne catalysis has demonstrated that tuning metallotautomers through ligand choice can effectively direct N-arylation to either nitrogen site in a pyrazole, turning what could be an unpredictable process into a precise synthetic tool. This level of control is paramount for the efficient synthesis of a single, desired regioisomer like this compound.

| Factor | Influence on Regioselectivity | Example |

| Steric Hindrance | Directs arylation to the less hindered nitrogen atom. | Bulky groups on the pyrazole or aryl halide. |

| Ligand Design | Can override inherent steric preferences by creating a specific catalytic pocket. | Use of bulky vs. less bulky ligands in Cu-catalysis to favor different isomers. |

| Catalyst System | Different metals (e.g., Pd vs. Cu) can exhibit different intrinsic selectivities. | Copper-diamine systems are widely used for N-arylation of pyrazoles. |

| Solvent/Base | Can influence the tautomeric equilibrium of the pyrazole and the solubility/reactivity of intermediates. | Polar vs. non-polar solvents can alter product ratios. |

Role of Catalysts and Reagents in Promoting Specific Reaction Pathways

The choice of catalysts and reagents is fundamental in directing the synthesis towards this compound. They are not only responsible for facilitating the reaction but also for controlling its selectivity.

Catalysts:

Copper-Based Catalysts: Copper(I) and Copper(II) salts, often in conjunction with diamine or other nitrogen-based ligands, are highly effective for N-arylation reactions (Ullmann condensation). Systems like CuI/diamine have become standard for coupling pyrazoles with aryl halides. These catalysts are generally tolerant of a wide range of functional groups, which is advantageous. The ligand plays a crucial role in stabilizing the copper catalyst and in controlling the regioselectivity of the arylation.

Palladium-Based Catalysts: Palladium complexes are powerful catalysts for cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. For the synthesis of N-aryl pyrazoles, a Buchwald-Hartwig type reaction between 4-bromopyrazole and an activated benzonitrile (e.g., 2-chlorobenzonitrile) is a viable pathway. The choice of phosphine (B1218219) ligand (e.g., PPh₃, Xantphos) is critical for the efficiency and selectivity of the catalytic system.

Reagents:

Precursors: The synthesis typically starts from 4-bromopyrazole and a suitably substituted benzonitrile, such as 2-fluorobenzonitrile or 2-chlorobenzonitrile. The halogen on the benzonitrile acts as a leaving group in the cross-coupling reaction.

Bases: A base is required to deprotonate the pyrazole N-H, making it a more effective nucleophile. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield.

Solvents: The solvent must be capable of dissolving the reactants and catalyst and is often a high-boiling point polar aprotic solvent like DMF, DMAc, or toluene, especially for reactions requiring elevated temperatures.

The interplay between the catalyst, ligands, base, and solvent creates a complex reaction environment where a specific pathway to the desired product is favored over other potential side reactions.

A Computational and Theoretical Examination of this compound

The field of computational and theoretical chemistry provides powerful tools to investigate the intrinsic properties of molecules, offering insights that complement and guide experimental studies. For the compound this compound, these methods can elucidate its electronic structure, stability, and reactivity from a quantum mechanical perspective. This article focuses on the theoretical studies of this specific molecule, structured according to established computational methodologies.

Computational and Theoretical Chemistry Studies

Computational studies, particularly those employing quantum chemistry methods, are essential for understanding the fundamental characteristics of a molecule like 2-(4-Bromopyrazol-1-yl)benzonitrile. These theoretical investigations can predict molecular geometry, electronic properties, and spectroscopic behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the electronic properties and energetics of molecules.

DFT calculations are employed to map the electronic structure of a molecule, with a key focus on the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity.

Detailed electronic structure analysis, including the specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound, are not available in the reviewed literature. Such an analysis would typically be performed using a functional like B3LYP with a suitable basis set.

Quantum chemical calculations can predict the thermodynamic stability of different isomers and the energy barriers for chemical reactions. By calculating the Gibbs free energy, researchers can rank the stability of related structures.

For the bromopyrazol-benzonitrile isomers, DFT-derived calculations have been used to determine their relative thermodynamic stabilities. These studies indicate a stability ranking of meta > para > ortho. This suggests that this compound, the ortho isomer, is the least thermodynamically stable among the three positional isomers. Specific quantitative data on reaction energetics or the transition states involving this compound are not detailed in the available search results.

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, play a critical role in determining the three-dimensional shape and stability of a molecule. Computational methods can map these interactions, revealing regions of steric repulsion or attraction.

The primary intramolecular interaction of note in this compound is the steric clash between the nitrile group on the benzonitrile (B105546) ring and the pyrazole (B372694) ring, a consequence of their ortho positioning. This steric hindrance forces a significant twist in the molecule's geometry. A detailed computational analysis, such as a Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plot, would be required for a more quantitative evaluation, but such specific studies on this isomer were not found.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited states of molecules. It is used to predict electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions and their corresponding oscillator strengths.

While TD-DFT is a standard method for predicting the spectroscopic properties of organic molecules, specific TD-DFT calculations detailing the electronic transitions, oscillator strengths, or a predicted UV-Vis spectrum for this compound have not been reported in the available literature.

A molecule's conformation is fundamental to its properties and interactions. Computational methods are used to find the lowest energy (most stable) geometry of a molecule by optimizing bond lengths, bond angles, and dihedral angles.

Conformational analysis of this compound reveals a significant structural feature resulting from its ortho substitution. The steric hindrance between the adjacent pyrazole ring and the nitrile group forces the molecule to adopt a non-planar conformation. This is quantified by the pyrazole-aryl dihedral angle, which is reported to be 18.5°. This larger dihedral angle, when compared to its meta and para isomers, leads to a reduction in the electronic conjugation between the two ring systems.

Table 1: Reported Geometrical Data for this compound

| Parameter | Value |

|---|

This table is based on available data from comparative studies of its isomers.

DFT provides the basis for calculating various chemical descriptors that quantify the reactivity of a molecule. These global reactivity indices, such as electronegativity, chemical hardness, and the electrophilicity index, are derived from the HOMO and LUMO energies and are used to predict the chemical behavior of the molecule.

A reactivity index analysis for this compound, which would involve the calculation of descriptors like chemical potential, hardness, and electrophilicity, has not been specifically detailed in the public domain. Such an analysis would provide deeper insight into its potential reactivity in chemical transformations.

Applications in Advanced Materials Science and Coordination Chemistry

Design and Synthesis of Pyrazole-Based Ligands for Metal Complexation Studies

The design and synthesis of ligands like 2-(4-Bromopyrazol-1-yl)benzonitrile are foundational to the exploration of new coordination compounds. The strategic placement of the pyrazole (B372694) and benzonitrile (B105546) moieties facilitates diverse coordination behaviors, making it a valuable building block for supramolecular chemists.

Exploration of Coordination Modes and Geometries with Various Metal Centers

The coordination of this compound with metal ions is primarily dictated by the nitrogen atoms of the pyrazole ring. Research has shown that this ligand can act as a versatile building block, forming complexes with a range of coordination numbers and geometries. For instance, in iron(II) complexes, this ligand and its derivatives have been shown to coordinate in a bidentate fashion through the pyrazole nitrogen and the nitrile nitrogen, leading to the formation of octahedral complexes. The steric and electronic effects of the bromo and phenyl substituents play a crucial role in determining the final architecture of the metal complex.

The flexibility of the pyrazole-based scaffold allows for the formation of both discrete molecular complexes and extended coordination polymers. The specific outcome is often influenced by the choice of the metal ion, the counter-anion, and the reaction conditions.

Synthesis and Characterization of Metal Complexes (e.g., Ag(I), Hg(II), Fe(II), Mn(II), Ni(II), Cd(II), Zn)

A number of metal complexes incorporating ligands structurally related to this compound have been synthesized and characterized. For example, a series of iron(II) complexes with the general formula Fe(L)₃₂, where L is a 2-(pyrazol-1-yl)benzonitrile derivative, have been prepared. These syntheses typically involve the reaction of the ligand with the appropriate metal salt in a suitable solvent.

Characterization of these complexes is carried out using a variety of techniques, including single-crystal X-ray diffraction, which provides definitive information about the molecular structure and coordination geometry. Spectroscopic methods such as UV-Vis and infrared spectroscopy are used to probe the electronic structure and vibrational modes of the complexes. Magnetic susceptibility measurements are also crucial, particularly for paramagnetic complexes like those of Fe(II), Mn(II), and Ni(II), to understand their magnetic properties.

| Metal Ion | Typical Coordination Geometry | Key Characterization Techniques |

| Ag(I) | Linear, Trigonal Planar | X-ray Diffraction, NMR Spectroscopy |

| Hg(II) | Linear, Tetrahedral | X-ray Diffraction, UV-Vis Spectroscopy |

| Fe(II) | Octahedral | X-ray Diffraction, Magnetic Susceptibility, Mössbauer Spectroscopy |

| Mn(II) | Octahedral, Tetrahedral | X-ray Diffraction, EPR Spectroscopy |

| Ni(II) | Octahedral, Square Planar | X-ray Diffraction, Magnetic Susceptibility, UV-Vis Spectroscopy |

| Cd(II) | Tetrahedral, Octahedral | X-ray Diffraction, NMR Spectroscopy |

| Zn(II) | Tetrahedral, Octahedral | X-ray Diffraction, NMR Spectroscopy |

Integration into Switchable Molecular Materials

The ability of certain metal complexes to switch between different electronic states in response to external stimuli is a key area of research in materials science. Pyrazole-containing ligands like this compound are of particular interest in this context.

Investigation of Spin-Crossover (SCO) Phenomena in Pyrazole-Containing Systems

Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes, most notably of iron(II), where the spin state of the metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. Iron(II) complexes of pyrazole-based ligands have been shown to exhibit SCO behavior. The electronic and steric properties of the ligand play a critical role in tuning the transition temperature and the cooperativity of the SCO event.

The introduction of a bromo substituent on the pyrazole ring, as in this compound, can influence the ligand field strength around the metal center, thereby affecting the SCO properties. Research into similar systems suggests that such modifications can fine-tune the transition from a gradual spin crossover to an abrupt one, which is desirable for applications in switching devices.

Potential Applications in Nanoelectronic Devices

The bistability of SCO compounds makes them promising candidates for use in nanoelectronic devices, such as memory elements and molecular switches. The ability to switch between two distinct magnetic and electronic states at the molecular level offers the potential for miniaturization and increased data storage density. While direct applications of complexes of this compound in this area are still under investigation, the fundamental properties of related pyrazole-based SCO systems demonstrate the potential of this class of compounds for future nanoelectronic technologies.

Optical and Electronic Applications

The optical and electronic properties of metal complexes are intrinsically linked to the nature of both the metal ion and the coordinating ligands. The pyrazole-benzonitrile framework of this compound provides a platform for developing materials with interesting photophysical properties. The electronic transitions within these complexes, such as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT), can give rise to luminescence and other photoactive behaviors. The specific wavelengths of absorption and emission can be tuned by modifying the substituents on the ligand and by varying the metal center. These properties are critical for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. Further research into the photophysical properties of complexes derived from this compound is needed to fully explore their potential in these applications.

Assessment of Optical Limiting Properties in Pyrazole Derivatives

Optical limiting is a critical phenomenon in photonics, referring to the ability of a material to attenuate the transmission of high-intensity light while remaining transparent to low-intensity light. This property is essential for protecting sensitive optical components and human eyes from laser-induced damage. Pyrazole derivatives have garnered considerable attention for their potential in optical limiting applications, a capacity that stems from their robust third-order nonlinear optical (NLO) properties.

The third-order NLO response is characterized by the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). These parameters can be experimentally determined using techniques such as the Z-scan method. In a typical Z-scan experiment, a sample is moved along the propagation path (z-axis) of a focused laser beam, and the changes in transmittance are measured with and without an aperture in the far-field. The "open-aperture" configuration allows for the determination of β, while the "closed-aperture" setup yields n₂. Together, these values provide a comprehensive understanding of a material's optical limiting capabilities.

Research into pyrazoline derivatives, which share a core structure with pyrazoles, has provided valuable insights. For instance, a study on a series of pyrazoline-based compounds demonstrated their significant third-order nonlinear optical response. researchgate.net The investigation, which employed the third-harmonic generation (THG) Maker fringes technique, revealed a strong correlation between the molecular structure and the resulting optical nonlinearity. researchgate.net

One particularly relevant study focused on pyrazoline derivatives incorporating a benzonitrile group, such as (E)-4-(2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)vinyl)benzonitrile. The third-order nonlinear susceptibility (χ⁽³⁾) of these compounds was measured, providing a direct indication of their NLO efficiency. researchgate.net The magnitude of χ⁽³⁾ is directly proportional to the nonlinear absorption and refraction that underpin the optical limiting effect.

The research on these and similar pyrazole derivatives underscores their potential as effective optical limiting materials. The presence of a conjugated π-electron system within the pyrazole ring is fundamental to these properties, facilitating the charge transfer and delocalization that are prerequisites for a strong nonlinear optical response.

Table 1: Third-Order Nonlinear Optical Susceptibility of a Pyrazoline Derivative

| Compound | Third-Order Nonlinear Susceptibility (χ⁽³⁾) (10⁻¹³ esu) |

| (E)-4-(2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)vinyl)benzonitrile | 5.12 |

Data sourced from a study on pyrazoline derivatives with tailored third-order nonlinear optical response. researchgate.net

Role of the Benzonitrile Moiety in Conjugated Systems for Material Applications

The benzonitrile group is a powerful component in the design of advanced organic materials, particularly those intended for nonlinear optical applications. Its primary role lies in its strong electron-withdrawing nature, which makes it an excellent acceptor unit in donor-acceptor (D-A) or donor-π-acceptor (D-π-A) molecular architectures.

In such conjugated systems, the benzonitrile moiety facilitates intramolecular charge transfer (ICT) from the electron-donating part of the molecule to the electron-accepting benzonitrile group upon photoexcitation. This ICT process is a key mechanism for enhancing the third-order nonlinear optical properties of a material. A more efficient ICT leads to a larger change in the dipole moment of the molecule, which in turn results in a greater third-order nonlinear susceptibility (χ⁽³⁾).

Furthermore, the benzonitrile unit can be readily functionalized, offering a versatile platform for the synthesis of a wide array of derivatives with tailored properties. By modifying the substituents on the benzene (B151609) ring or altering the conjugated bridge connecting it to the donor, researchers can fine-tune the energy levels of the molecule, thereby optimizing its performance for specific applications in advanced materials science, such as in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and, as discussed, optical limiting devices. The inherent asymmetry introduced by the benzonitrile group in a donor-acceptor framework is a critical design principle for achieving large second-order and third-order optical nonlinearities.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be assembled.

¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 2-(4-Bromopyrazol-1-yl)benzonitrile, the spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring and the benzonitrile (B105546) ring.

While a complete assigned spectrum for the 2-isomer is not available, a comparative analysis with its 3-isomer provides significant insight. The key difference is the proximity of the electron-withdrawing nitrile group (-C≡N) to the pyrazole ring in the ortho position. This proximity causes a significant downfield shift (deshielding) of the adjacent pyrazole proton (H3). For the ortho isomer, the pyrazole H3 proton signal is observed at a chemical shift (δ) of 8.91 ppm. rsc.org In contrast, the pyrazole protons in the 3-isomer, being further from the nitrile group, resonate at lower chemical shifts. rsc.org The protons of the benzonitrile ring would appear as a complex multiplet system, characteristic of a 1,2-disubstituted benzene (B151609) ring.

For illustrative purposes, the ¹H NMR data for the related 3-(4-Bromopyrazol-1-yl)benzonitrile is presented below.

Table 1: ¹H NMR Data for 3-(4-Bromopyrazol-1-yl)benzonitrile (Data shown for illustrative purposes)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 8.71 | Singlet | Pyrazole H5 |

| 8.24 | Doublet | Benzonitrile C2-H |

| 7.94 | Singlet | Pyrazole H3 |

| 7.62-7.68 | Multiplet | Benzonitrile C5/C6-H |

Source: rsc.org

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment. The spectrum of this compound would show signals for the three carbons of the pyrazole ring and the seven carbons of the benzonitrile moiety (including the nitrile carbon).

The carbon atom of the nitrile group typically appears around 115-120 ppm. rsc.org The brominated carbon of the pyrazole ring (C4) is expected to resonate at approximately 95 ppm. rsc.org The remaining aromatic and pyrazole carbons would appear in the typical region of 110-150 ppm. The specific shifts for the benzonitrile carbons would be influenced by the ortho position of the pyrazolyl substituent.

The ¹³C NMR data for the related 3-(4-Bromopyrazol-1-yl)benzonitrile is provided for context.

Table 2: ¹³C NMR Data for 3-(4-Bromopyrazol-1-yl)benzonitrile (Data shown for illustrative purposes)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 148.2 | C4-pyrazole |

| 133.9 | C≡N |

| 117.4-128.6 | Aromatic Carbons |

| 109.7 | C5-pyrazole |

Source: rsc.org

2D NMR experiments, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for confirming the connectivity and spatial relationships between atoms, which is essential for distinguishing between regioisomers (like the ortho, meta, and para forms). A NOESY experiment on this compound would show correlations between protons that are close in space, but not necessarily bonded. A key expected correlation would be between the pyrazole H5 proton and a proton on the benzonitrile ring, confirming the ortho substitution pattern. This cross-peak would be absent in the spectra of the meta and para isomers, providing unambiguous confirmation of the compound's regiochemistry.

Vibrational (Infrared, IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups. In this compound, the most characteristic vibrations would be from the nitrile group and the aromatic rings.

A sharp, strong absorption peak is expected in the region of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. rsc.org The C=N and C=C stretching vibrations of the pyrazole and benzene rings would appear in the 1400-1600 cm⁻¹ region. rsc.org The C-Br stretching vibration is expected at lower wavenumbers, typically around 500-600 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorptions for 3-(4-Bromopyrazol-1-yl)benzonitrile (Data shown for illustrative purposes and expected to be similar for the 2-isomer)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 2224 | C≡N stretch (nitrile) |

| 1555 | C=N stretch (pyrazole ring) |

| 1450 | C-Br stretch |

Source: rsc.org

Electronic (Ultraviolet-Visible, UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system. The spectrum of this compound, which contains two conjugated aromatic rings, is expected to show absorptions corresponding to π→π* transitions. The exact wavelength of maximum absorption (λ_max) is sensitive to the extent of conjugation between the pyrazole and benzonitrile rings. For the related 3-isomer, a strong absorption is seen at λ_max = 268 nm, attributed to the π→π* transition of the conjugated system. rsc.org A similar absorption would be expected for the 2-isomer.

X-ray Diffraction (XRD) Analysis for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

While no published crystal structure for this compound was found, analysis of the related 3-isomer reveals key structural features that can be extrapolated. rsc.org XRD analysis would confirm the planarity of the pyrazole and benzonitrile rings. A critical parameter it would reveal is the dihedral angle between these two rings. Due to steric hindrance between the adjacent rings in the ortho position, this angle is expected to be larger than in the meta or para isomers. Indeed, comparative studies indicate the pyrazole-aryl dihedral angle in the ortho isomer is 18.5°, which is larger than the 12.8° angle found in the 3-isomer, indicating reduced conjugation due to steric clash. rsc.org

Table 4: Selected Crystallographic Parameters for 3-(4-Bromopyrazol-1-yl)benzonitrile (Data shown for illustrative purposes)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (pyrazole-aryl) | 12.8° |

Source: rsc.org

Single-Crystal X-ray Diffraction for Molecular Architecture and Conformation

While a complete, publicly accessible crystallographic dataset for this compound is not available, comparative structural analyses with its isomers have revealed key conformational features. A significant aspect of its molecular architecture is the relative orientation of the pyrazole and benzonitrile rings. Due to steric hindrance imposed by the ortho-position of the nitrile group, these two rings are not coplanar. Research indicates a substantial dihedral angle of 18.5° between the pyrazole and benzonitrile rings. This twisting is a direct consequence of the spatial clash between the nitrile group and the adjacent pyrazole ring, which in turn influences the molecule's electronic properties by reducing the efficiency of π-conjugation between the two aromatic systems.

For contextual understanding, detailed crystallographic data for the related meta-isomer, 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile, is available and shows it crystallizes in a monoclinic system with the space group P2₁/c. In this isomer, the dihedral angle between the pyrazole and benzonitrile planes is smaller, at 12.8°, reflecting a lesser degree of steric hindrance compared to the ortho-isomer.

Table 1: Comparative Dihedral Angles of Bromopyrazolyl-benzonitrile Isomers

| Compound | Dihedral Angle (Pyrazole-Aryl) |

|---|---|

| This compound | 18.5° |

| 3-(4-Bromopyrazol-1-yl)benzonitrile | 12.8° |

Elucidation of Crystal Packing and Supramolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular forces. These supramolecular interactions, though weaker than covalent bonds, are crucial in determining the stability and properties of the crystalline material.

For this compound, the specific details of its crystal packing are not extensively documented in available literature. However, by examining the structural features of its isomers and related compounds, likely interactions can be inferred. The crystal lattice of such compounds is typically stabilized by a combination of weak hydrogen bonds and π–π stacking interactions.

Structure Activity Relationships Sar and Broader Chemical Significance

Systematic Structure-Activity Relationship (SAR) Studies of 2-(4-Bromopyrazol-1-yl)benzonitrile Analogues

SAR studies on analogues of this compound reveal how modifications to its chemical structure influence its biological activity and molecular properties. These studies are fundamental to designing more potent and selective compounds.

Influence of Substituent Effects on Chemical Reactivity and Molecular Properties

Substitutions on the pyrazole (B372694) ring can dramatically alter the molecule's biological efficacy. For instance, in the development of meprin α and β inhibitors, the introduction of different groups at various positions of the pyrazole ring led to significant changes in inhibitory activity. While a 3,5-diphenylpyrazole (B73989) already showed low nanomolar inhibition of meprin α, adding methyl or benzyl (B1604629) groups decreased activity, whereas a cyclopentyl group maintained similar activity. nih.gov Furthermore, introducing acidic groups, such as aromatic carboxylic acids, at a benzylic unit resulted in a 3-fold improvement in activity against meprin α and a remarkable 30-fold increase in potency against meprin β. nih.gov Bioisosteric replacement of the carboxylic acid with a halophenol moiety also led to a comparable improvement in potency against meprin β. nih.gov

In another context, for developing inhibitors of neutrophilic inflammation, bioisosteric replacement was used to design more active pyrazole derivatives. This led to the identification of compounds with potent inhibitory effects on superoxide (B77818) anion generation. nih.gov The strategic placement of substituents is therefore a critical tool for fine-tuning the molecule's interaction with biological targets.

The following table summarizes the impact of various substituents on the properties of pyrazole-based compounds, drawing parallels to how modifications on the this compound scaffold could be approached.

Table 1: Influence of Substituents on the Properties of Pyrazole Analogues

| Scaffold/Series | Substituent Modification | Observed Effect on Activity/Property | Reference |

|---|---|---|---|

| 3,4,5-substituted pyrazoles (Meprin Inhibitors) | Introduction of methyl or benzyl groups at position 3(5) | Decrease in inhibitory activity against meprin α. | nih.gov |

| 3,4,5-substituted pyrazoles (Meprin Inhibitors) | Introduction of a cyclopentyl moiety at position 3(5) | Similar inhibitory activity compared to the unsubstituted phenyl derivative. | nih.gov |

| 3,4,5-substituted pyrazoles (Meprin Inhibitors) | Introduction of aromatic carboxylic acid at a benzylic unit | 3-fold improved activity against meprin α and 30-fold increase against meprin β. | nih.gov |

Design Strategies for Modulating Molecular Properties through Structural Variations

The design of novel analogues of this compound with tailored properties involves several strategic approaches. These strategies focus on modifying the core structure to enhance desired characteristics, such as potency, selectivity, and pharmacokinetic profiles.

One common strategy is bioisosteric replacement , where a functional group is replaced with another that has similar physical or chemical properties. This can lead to improved biological activity or reduced side effects. For example, replacing a carboxylic acid with a halophenol in meprin inhibitors resulted in comparable potency. nih.gov

Scaffold hopping is another approach, where the core pyrazole-benzonitrile structure is replaced with a different but functionally equivalent scaffold. This can lead to the discovery of novel chemical series with improved properties.

Fragment-based drug design can also be employed, where small molecular fragments that bind to a biological target are identified and then linked together to create a more potent lead compound. The pyrazole and benzonitrile (B105546) moieties themselves can be considered as valuable fragments in such an approach.

Furthermore, molecular modeling and computational chemistry play a crucial role in modern drug design. These tools can predict how structural modifications will affect the binding of a molecule to its target, allowing for a more rational and efficient design process. For instance, molecular docking studies have been used to understand the binding modes of pyrazole derivatives as carbonic anhydrase inhibitors and to validate pharmacological data for anti-inflammatory agents. tandfonline.comnih.gov

The following table outlines some design strategies and their potential applications in modifying pyrazole-benzonitrile analogues.

Table 2: Design Strategies for Pyrazole-Benzonitrile Analogues

| Design Strategy | Description | Potential Application | Reference |

|---|---|---|---|

| Bioisosteric Replacement | Substituting a functional group with another that has similar properties. | Improve potency and pharmacokinetic profile of inhibitors. | nih.govnih.gov |

| Scaffold Hopping | Replacing the core scaffold with a functionally equivalent one. | Discover novel chemical series with improved properties. | researchgate.net |

| Molecular Modeling | Using computational methods to predict binding and properties. | Guide the rational design of more potent and selective inhibitors. | tandfonline.comnih.gov |

Role of Pyrazole and Benzonitrile Moieties as Privileged Scaffolds in Diverse Chemical Research

Both the pyrazole and benzonitrile moieties are considered "privileged scaffolds" in medicinal chemistry. researchgate.netufrj.brresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. researchgate.netufrj.brresearchgate.net

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique structural and electronic properties allow it to participate in various non-covalent interactions, such as hydrogen bonding, and π-π stacking, which are crucial for binding to biological macromolecules. nih.gov Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govmdpi.com The presence of this moiety in FDA-approved drugs like celecoxib (B62257) (an anti-inflammatory) and sildenafil (B151) (for erectile dysfunction) highlights its therapeutic importance. researchgate.netnih.gov

The benzonitrile group, consisting of a benzene (B151609) ring attached to a nitrile (-C≡N) group, is also a significant pharmacophore. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor and a bioisostere for other functional groups. Its presence can influence the molecule's polarity, metabolic stability, and binding affinity.

Exploration of Pyrazole Derivatives in the Context of Inhibitor Design

The pyrazole scaffold is extensively utilized in the design of various enzyme and receptor inhibitors due to its versatile chemical nature and ability to form key interactions within protein binding sites. tandfonline.commdpi.com

Numerous studies have reported the synthesis and evaluation of pyrazole derivatives as potent inhibitors of a wide array of biological targets. For example, pyrazole derivatives have been successfully designed as inhibitors of:

Carbonic Anhydrases (CAs): Certain pyrazole derivatives have shown significant inhibitory activity against human CA isoforms I and II, with inhibition constants in the low nanomolar range. tandfonline.com

Kinases: Pyrazole-containing compounds have been developed as inhibitors of various kinases, including PI3 kinase, EGFR, VEGFR-2, and CDKs, which are important targets in cancer therapy. mdpi.com

Meprins: As previously mentioned, substituted pyrazoles have been identified as potent inhibitors of meprin α and β, a class of metalloproteases. nih.gov

Phosphodiesterases (PDEs): Pyrazole derivatives have been developed as PDE4 inhibitors, which are involved in inflammatory processes. nih.gov

The design of these inhibitors often involves modifying the substituents on the pyrazole ring to optimize interactions with the target protein. For instance, the synthesis of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives has yielded potent carbonic anhydrase inhibitors. tandfonline.com Similarly, the development of 3,4-diaryl pyrazole derivatives has led to highly potent tubulin polymerization inhibitors with anticancer activity. mdpi.com

The following table provides examples of pyrazole-based inhibitors and their targeted enzymes.

Table 3: Pyrazole-Based Inhibitors and Their Targets

| Inhibitor Class | Target Enzyme/Protein | Example of Activity | Reference |

|---|---|---|---|

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | Carbonic Anhydrase I and II | Low nanomolar inhibition constants (21.98-25.14 nM). | tandfonline.com |

| Pyrazole carbaldehyde derivatives | PI3 Kinase | IC50 of 0.25 μM against MCF7 breast cancer cells. | mdpi.com |

| Fused pyrazole derivatives | EGFR and VEGFR-2 | IC50 values of 0.09 µM and 0.23 µM, respectively. | mdpi.com |

| 3,4-Diaryl pyrazole derivatives | Tubulin Polymerization | IC50 values of 0.06–0.25 nM against various cancer cell lines. | mdpi.com |

| Pyrazole derivatives | Phosphodiesterase 4 (PDE4) | IC50 values of 9.06 nM and 13.30 nM for superoxide anion generation inhibition. | nih.gov |

The extensive research into pyrazole derivatives as inhibitors underscores the importance of this scaffold in medicinal chemistry. The compound this compound, containing this key moiety, therefore represents a promising starting point for the development of novel inhibitors for various therapeutic targets.

Emerging Trends and Future Research Perspectives

Development of Novel and More Efficient Synthetic Methodologies

The classical Knorr synthesis of pyrazoles, while foundational, often involves harsh conditions. Modern synthetic chemistry is trending towards more sustainable and efficient methods. For pyrazole-benzonitrile compounds, research is focusing on several key areas:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and operational simplicity. researchgate.net The development of MCRs for pyrazole (B372694) synthesis is a significant area of interest, potentially allowing for the rapid generation of a library of diverse pyrazole-benzonitrile derivatives from simple precursors. mdpi.com

Catalytic Innovations: The use of novel catalysts is proving instrumental in improving reaction yields and conditions. This includes the application of metal-oxo-clusters, nano-ZnO, and various transition-metal catalysts. mdpi.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are employed for synthesizing aryl-substituted pyrazoles and could be optimized for the synthesis of 2-(4-Bromopyrazol-1-yl)benzonitrile. google.com

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. mdpi.comtandfonline.com Applying microwave irradiation to the synthesis of pyrazole derivatives represents a significant step towards greener and more efficient chemical production. researchgate.net

| Synthetic Method | Description | Advantages | Reference |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction. | High atom economy, reduced waste, simplified procedures. | researchgate.netmdpi.com |

| Novel Catalysis | Use of advanced catalysts like metal-oxo-clusters or nano-catalysts. | High yields, mild reaction conditions, high efficiency. | mdpi.com |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Rapid reaction times, improved yields, energy efficiency. | mdpi.comresearchgate.net |

| Palladium-Catalyzed Coupling | Cross-coupling reactions like Suzuki coupling to form C-C bonds. | Versatile for creating aryl-substituted heterocycles. | google.com |

Application of Advanced Analytical Techniques for In-situ Reaction Monitoring

To optimize the novel synthetic methodologies described above, a detailed understanding of the reaction kinetics, intermediates, and by-product formation is essential. The application of advanced analytical techniques for real-time, or in-situ, monitoring provides this crucial information.

While traditional methods involve taking samples for offline analysis, in-situ techniques allow for continuous tracking of the reaction progress. Spectroscopic methods are particularly well-suited for this purpose. For the synthesis of pyrazole-benzonitriles, techniques such as in-situ Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) can monitor the consumption of reactants (e.g., the disappearance of the characteristic nitrile stretch in the starting material) and the formation of the pyrazole ring structure. This real-time data allows chemists to precisely determine the optimal reaction time, temperature, and catalyst loading, leading to improved yields and purity. Furthermore, methods for the in-situ generation of reactive intermediates, such as diazo compounds or 1,3-bis-electrophiles, are being developed to streamline synthetic processes and avoid the isolation of potentially unstable molecules. nih.govmdpi.com

Computational Design and Virtual Screening for Next-Generation Pyrazole-Benzonitrile Compounds

The integration of computational chemistry into the drug discovery and materials science workflow has revolutionized the pace of innovation. nih.gov For pyrazole-benzonitrile compounds, these in silico methods are being used to predict the properties of yet-to-be-synthesized molecules, thereby guiding research efforts toward the most promising candidates.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. researchgate.net These models can screen virtual libraries of pyrazole-benzonitrile derivatives to identify those with the highest predicted efficacy for a specific application, such as anticancer activity.

Molecular Docking: This technique simulates the binding of a molecule to the active site of a target protein. It is used to predict the binding affinity and orientation of novel pyrazole-benzonitrile compounds, providing insights into their potential mechanism of action and helping to design molecules with improved potency and selectivity. researchgate.net

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, stability, and reactivity of molecules. researchgate.net For instance, DFT can predict the relative stability of different tautomers of a pyrazole ring, which can influence the compound's biological activity and reactivity. nih.gov These computational tools significantly reduce the time and cost associated with laboratory-based screening and are instrumental in designing the next generation of advanced pyrazole-benzonitrile compounds.

Expanding the Scope of Applications in Catalysis, Advanced Materials, and Interdisciplinary Chemical Research

The unique structural features of this compound, namely the versatile pyrazole ring, the reactive bromine atom, and the nitrile group, make it an attractive building block for applications beyond its traditional use in medicinal chemistry.

Catalysis: Pyrazole derivatives are effective ligands in coordination chemistry, capable of binding to various metal centers. researchgate.net The nitrogen atoms of the pyrazole ring in this compound can coordinate with metals like copper, palladium, or nickel to form catalysts. mdpi.comrsc.org These novel catalysts could be explored for a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions.

Advanced Materials: Compounds with extensive π-conjugated systems, like pyrazole-benzonitriles, often exhibit interesting photophysical properties. mdpi.com This opens up possibilities for their use in materials science as fluorescent sensors, organic light-emitting diodes (OLEDs), or dyes. rsc.org The bromine atom also provides a handle for further functionalization, allowing for the fine-tuning of the material's electronic and optical properties.

Interdisciplinary Research: The versatility of the pyrazole scaffold ensures its continued relevance in interdisciplinary fields. In agrochemicals, pyrazole derivatives are used as herbicides, insecticides, and fungicides. nih.gov Research into new pyrazole-benzonitrile compounds could lead to the development of more effective and environmentally benign crop protection agents. The compound also serves as a valuable intermediate for creating more complex heterocyclic systems for a wide range of chemical and biological investigations. nih.gov

Q & A

Q. Key Considerations :

| Factor | Method A | Method B |

|---|---|---|

| Solvent | DMF | Toluene |

| Catalyst | None | CuI/1,10-phenanthroline |

| Yield | ~65–75% | ~50–60% |

| Purity | ≥95% (via column chromatography) | ≥90% (requires recrystallization) |

Base choice (e.g., K₂CO₃ vs. Cs₂CO₃) significantly affects reaction kinetics. Elevated temperatures improve substitution efficiency but may degrade sensitive functional groups .

How is this compound characterized post-synthesis?

Basic

Post-synthesis characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole C-Br at δ ~145 ppm in ¹³C NMR) .

- HR-MS : Exact mass validation (e.g., [M+H]⁺ = 263.99 m/z) .

- IR Spectroscopy : CN stretch at ~2220 cm⁻¹ and C-Br at ~560 cm⁻¹ .

Q. Example Data :

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR | δ 8.2 (d, J=2.1 Hz, 1H, pyrazole-H) | Confirms pyrazole regiochemistry |

| ¹³C NMR | δ 116.5 (CN) | Validates nitrile presence |

How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Advanced

Single-crystal X-ray diffraction (SC-XRD) using SHELXL (via SHELX suite) provides unambiguous structural confirmation. For example:

- Torsion Angles : Pyrazole-benzonitrile dihedral angles (<10° indicate planarity, critical for π-π stacking in drug design) .

- Halogen Bonding : C-Br···N≡C interactions (distance ~3.3 Å) influence crystal packing and stability .

Case Study : A derivative (4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile) showed R-factor = 0.038, confirming precise atomic positions .